molecular formula C13H18O B12624185 1-(3-Methoxy-3-methylbut-1-en-1-yl)-2-methylbenzene CAS No. 917507-06-3

1-(3-Methoxy-3-methylbut-1-en-1-yl)-2-methylbenzene

Cat. No.: B12624185
CAS No.: 917507-06-3
M. Wt: 190.28 g/mol
InChI Key: YNSFKWICRUTSPR-UHFFFAOYSA-N
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Description

1-(3-Methoxy-3-methylbut-1-en-1-yl)-2-methylbenzene is a chemical compound that belongs to the class of organic compounds known as benzene and substituted derivatives. This compound is characterized by the presence of a benzene ring substituted with a methoxy group, a methyl group, and a methoxy-methylbutenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxy-3-methylbut-1-en-1-yl)-2-methylbenzene typically involves the alkylation of 2-methylbenzene with 3-methoxy-3-methylbut-1-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as diethyl ether.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxy-3-methylbut-1-en-1-yl)-2-methylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with different functional groups using reagents such as halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitrating agents (nitric acid and sulfuric acid), sulfonating agents (sulfur trioxide in sulfuric acid).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkanes.

    Substitution: Halogenated benzene derivatives, nitrobenzene derivatives, sulfonated benzene derivatives.

Scientific Research Applications

1-(3-Methoxy-3-methylbut-1-en-1-yl)-2-methylbenzene is used in various scientific research applications, including:

    Chemistry: As a starting material for the synthesis of more complex organic molecules.

    Biology: In studies involving the interaction of organic compounds with biological systems.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-3-methylbut-1-en-1-yl)-2-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(3-Methoxy-3-methylbut-1-en-1-yl)-2-methylbenzene can be compared with other similar compounds such as:

    1-(3-Methoxy-3-methylbut-1-en-1-yl)benzene: Similar structure but lacks the additional methyl group on the benzene ring.

    2-Methyl-1-(3-methoxy-3-methylbut-1-en-1-yl)benzene: Similar structure but with different substitution patterns on the benzene ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various scientific research applications.

Properties

CAS No.

917507-06-3

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-(3-methoxy-3-methylbut-1-enyl)-2-methylbenzene

InChI

InChI=1S/C13H18O/c1-11-7-5-6-8-12(11)9-10-13(2,3)14-4/h5-10H,1-4H3

InChI Key

YNSFKWICRUTSPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C=CC(C)(C)OC

Origin of Product

United States

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